molecular formula C19H13BrO B13069498 4-[4-(4-bromophenyl)phenyl]benzaldehyde

4-[4-(4-bromophenyl)phenyl]benzaldehyde

Cat. No.: B13069498
M. Wt: 337.2 g/mol
InChI Key: JUNJLLUBZHNKRM-UHFFFAOYSA-N
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Description

4-[4-(4-Bromophenyl)phenyl]benzaldehyde is a polyaromatic aldehyde characterized by three linearly connected benzene rings, with a bromine atom on the terminal phenyl group and an aldehyde functional group on the opposing end. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, materials science, and medicinal chemistry. The bromine atom enhances its reactivity in cross-coupling reactions, while the aldehyde group facilitates condensation reactions, such as forming chalcones or Schiff bases .

Properties

Molecular Formula

C19H13BrO

Molecular Weight

337.2 g/mol

IUPAC Name

4-[4-(4-bromophenyl)phenyl]benzaldehyde

InChI

InChI=1S/C19H13BrO/c20-19-11-9-18(10-12-19)17-7-5-16(6-8-17)15-3-1-14(13-21)2-4-15/h1-13H

InChI Key

JUNJLLUBZHNKRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Protection of Aldehyde Function

  • The aldehyde group of 4-bromobenzaldehyde is protected to avoid side reactions during coupling.
  • Common protecting groups include cyclic acetals formed using ethylene glycol, propylene glycol, or dimethyl ether.
  • Protection is carried out by refluxing 4-bromobenzaldehyde with the diol in the presence of acid catalysts, yielding a 1,3-dioxolane or 1,3-dioxane derivative.

Formation of Biphenyl Intermediate

  • The protected 4-bromobenzaldehyde derivative undergoes coupling with p-alkoxyphenyl magnesium halide (Grignard reagent) or via palladium-catalyzed Suzuki coupling.
  • Grignard reagents are prepared by reacting magnesium with 4-bromoanisole in tetrahydrofuran (THF) under nitrogen atmosphere at elevated temperatures (around 40 °C to reflux).
  • The coupling reaction is catalyzed by palladium (Pd) catalysts, often Pd(PPh3)4 or Pd/C, at low temperatures initially (0 °C) then warmed to 40 °C.
  • Reaction times typically range from 1.5 to 2 hours, with stirring to ensure complete conversion.
  • After reaction completion, hydrolysis is performed to remove the acetal protecting group, regenerating the aldehyde.

Deprotection and Conversion

  • Hydrolysis of the protected aldehyde is performed using aqueous acidic conditions.
  • The deprotection is often a mild hydrolysis step to avoid affecting other sensitive groups.
  • In some cases, the formyl group can be converted to other functionalities (e.g., cyano) by reaction with hydroxylamine hydrochloride under reflux in acidic ethanol.
  • Hydrolysis of alkoxy groups can be performed selectively using reagents like pyridinium chloride at elevated temperatures (~200 °C).

Experimental Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Aldehyde protection 4-bromobenzaldehyde + ethylene glycol + acid catalyst Reflux 2-4 hours >90 Formation of 1,3-dioxolane derivative
Grignard reagent preparation Mg + 4-bromoanisole in THF + iodine crystal 40 °C to reflux 1.5 hours Quantitative Under nitrogen atmosphere
Coupling reaction Protected aldehyde + p-alkoxyphenyl magnesium halide + Pd catalyst (0.25%) 0 °C to 40 °C 2 hours ~75 Pd catalyst added in two portions
Hydrolysis (deprotection) Water + acid Ambient to reflux 1-4 hours 75-85 Mild acidic hydrolysis
Conversion to cyano derivative Hydroxylamine hydrochloride + HCl + ethanol Reflux 4 hours 75 Optional step
Alkoxy hydrolysis Pyridinium chloride 200 °C 6 hours 50 Selective hydrolysis of alkoxy groups

Research Findings and Analysis

  • The protection of the aldehyde group is crucial to prevent side reactions during the coupling step, improving overall yield and purity.
  • Palladium-catalyzed cross-coupling reactions are highly efficient for forming the biphenyl linkage, with Pd catalysts such as Pd(PPh3)4 or Pd/C providing good turnover.
  • Use of aprotic solvents like THF is preferred to maintain Grignard reagent stability.
  • The reaction sequence avoids toxic reagents such as copper cyanide, which are traditionally used in cyanation reactions, improving environmental and safety profiles.
  • Hydrolysis and deprotection steps are optimized to avoid degradation of sensitive functional groups.
  • The overall synthetic route provides good yields (typically 70-85%) with high selectivity.

Summary Table of Preparation Method

Stage Key Reagents/Conditions Purpose Outcome
Aldehyde Protection Ethylene glycol, acid catalyst, reflux Protect aldehyde group 1,3-dioxolane derivative formed
Grignard Preparation Mg, 4-bromoanisole, THF, iodine, N2 Prepare organomagnesium reagent Reactive Grignard reagent
Coupling Reaction Protected aldehyde, Grignard reagent, Pd catalyst Form biphenyl linkage Protected biphenyl intermediate
Deprotection Aqueous acid, mild hydrolysis Remove aldehyde protection Free aldehyde restored
Optional Conversion Hydroxylamine hydrochloride, HCl, ethanol Convert aldehyde to cyano group Cyano derivative (optional)
Alkoxy Hydrolysis Pyridinium chloride, heat Remove alkoxy groups Hydrolyzed product

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-bromophenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.

Major Products

    Oxidation: Formation of 4-[4-(4-bromophenyl)phenyl]benzoic acid.

    Reduction: Formation of 4-[4-(4-bromophenyl)phenyl]benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves the reaction of 4-bromobenzaldehyde with aniline derivatives. A common method is the palladium-catalyzed coupling reaction, which provides high yields and purity. The following table summarizes the synthetic routes:

StepReaction TypeConditions
Step 1Coupling ReactionPalladium catalyst, reflux
Step 2PurificationColumn chromatography

Biological Activities

The compound exhibits notable biological activities, particularly in anticancer and antimicrobial research.

Anticancer Activity

Research indicates that 4-[4-(4-bromophenyl)phenyl]benzaldehyde can inhibit cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The mechanism involves disrupting cell cycle progression and inducing apoptosis.

Data Table: Anticancer Activity

Activity TypeTarget Cell LineIC50 Value
AnticancerMCF-715 µM
AnticancerHT-2910 µM

Antimicrobial Activity

The compound also exhibits antibacterial properties against several strains of bacteria, particularly Gram-positive bacteria.

Data Table: Antimicrobial Activity

Activity TypeTarget OrganismMIC Value
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL

Industrial Applications

In addition to its biological applications, this compound is utilized in various industrial processes:

  • Dyes and Pigments : The compound serves as a building block in the synthesis of specialty dyes and pigments due to its distinct chromophoric properties.
  • Pharmaceuticals : Its potential anticancer and antimicrobial properties make it a candidate for drug development.
  • Chemical Synthesis : It acts as an intermediate in the synthesis of more complex organic molecules.

Case Study on Anticancer Efficacy

A peer-reviewed study examined the effects of this compound on multiple cancer cell lines. Results indicated significant growth inhibition in MCF-7 cells, with alterations in apoptosis-related gene expression being noted as a mechanism for its efficacy.

Case Study on Antimicrobial Properties

Another research effort focused on the antibacterial activity against Staphylococcus aureus. The study demonstrated that the compound effectively reduced bacterial load in vitro, suggesting its potential as a therapeutic agent against resistant bacterial infections.

Mechanism of Action

The mechanism of action of 4-[4-(4-bromophenyl)phenyl]benzaldehyde involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the aldehyde group can form Schiff bases with amines. These interactions can influence biological pathways and chemical reactions, making the compound valuable in research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Phenylbenzaldehyde (Biphenyl-4-carbaldehyde)

  • Molecular Weight : 182.22 g/mol (vs. ~352.22 g/mol for the target compound).
  • Reactivity : Lacks bromine, limiting participation in cross-coupling reactions. The aldehyde group allows condensation but with fewer steric constraints.
  • Applications : Primarily used as a precursor in dyes and liquid crystals, lacking the halogen-mediated bioactivity seen in brominated analogs .

4-((4-Bromophenyl)(phenyl)amino)benzaldehyde

  • Structure: Incorporates an amino linker between the bromophenyl and benzaldehyde groups.
  • Molecular Weight : 352.22 g/mol (identical to the target compound).
  • Electronic Properties: The amino group introduces electron-donating effects, altering UV-Vis absorption profiles compared to the purely aromatic target compound.
  • Biological Activity: Potential for hydrogen bonding due to the amino group, enhancing interactions with biological targets .

4-{[6-(4-(4-Bromophenyl)phenyl]hexyl}oxy)benzaldehyde (BrB6OPhK)

  • Structure : Features a hexyloxy chain, increasing lipophilicity.
  • Physical Properties : Melting point = 87.7–89.3°C; IR peaks at 1691 cm⁻¹ (C=O) and 806 cm⁻¹ (para-substituted benzene).
  • Applications : Demonstrates liquid crystalline behavior due to the flexible alkyl chain, unlike the rigid target compound .

Azo-Thiazolidinone Derivatives (e.g., 4-benzyloxy-3-(4-bromophenylazo)-benzaldehyde)

  • Structure : Contains an azo (-N=N-) group and bromophenyl moiety.
  • Reactivity : Azo linkage enables applications in dyes and photodynamic therapy. The bromine allows further functionalization via Suzuki coupling.
  • Biological Activity : Intermediate in antimicrobial and anti-inflammatory agents, similar to bromophenyl-containing coumarin derivatives .

Physicochemical and Electronic Properties Comparison

Property 4-[4-(4-Bromophenyl)phenyl]benzaldehyde 4-Phenylbenzaldehyde BrB6OPhK
Molecular Weight (g/mol) ~352.22 182.22 ~500 (estimated)
Melting Point (°C) Not reported 57–60 87.7–89.3
Key Functional Groups Aldehyde, Br Aldehyde Aldehyde, Br, hexyloxy
UV-Vis λmax (nm) ~280–300 (extended conjugation) ~260–280 ~290–310 (alkyl chain effect)
Solubility Low in water; moderate in DCM/THF Higher in polar solvents High in nonpolar solvents

Biological Activity

4-[4-(4-bromophenyl)phenyl]benzaldehyde, a compound featuring a brominated phenyl group, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C13H10BrC_{13}H_{10}Br, characterized by a central benzaldehyde moiety linked to two para-bromophenyl groups. The presence of the bromine atom enhances the compound's reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with phenylboronic acid under Suzuki coupling conditions. This method allows for the efficient formation of the desired product with high yields.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds synthesized from similar structures exhibited significant cytotoxicity against various cancer cell lines, including HCT-116 colon carcinoma cells. The MTT assay revealed IC50 values in the low micromolar range, indicating potent antiproliferative effects (Table 1) .

CompoundIC50 (μM)Cell Line
10.29HCT-116
23.1HCT-116
32.5HCT-116 (comparison with Cisplatin)

Antimicrobial Activity

The antimicrobial properties of compounds related to this compound have also been investigated. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating moderate antibacterial activity. The increased electron density due to the bromine substitution likely contributes to enhanced interaction with microbial targets .

Analgesic and Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, derivatives of this compound have shown analgesic and anti-inflammatory effects. Studies employing writhing tests and hot plate tests indicated that certain synthesized oxazolones containing similar structures exhibited significant analgesic activity, with some compounds outperforming traditional analgesics like celecoxib .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of these compounds to various biological targets involved in pain and inflammation pathways. The results suggest that the presence of the bromine atom may enhance binding interactions, potentially leading to improved therapeutic profiles .

Case Studies

Several case studies have explored the biological activities of compounds related to this compound:

  • Antitumor Study : A series of synthesized compounds were evaluated for their antitumor activity against HCT-116 cells, revealing promising results comparable to established chemotherapeutics.
  • Antimicrobial Research : Compounds derived from similar structures were tested for their efficacy against bacterial strains, demonstrating notable antibacterial properties.
  • Analgesic Research : Investigations into the analgesic potential showed that specific derivatives could significantly reduce pain responses in animal models.

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